Vicagrel

Description

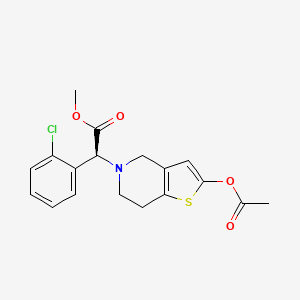

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(2-acetyloxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHHCBSBCDGWND-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)[C@@H](C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314081-53-2 | |

| Record name | Vicagrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314081532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vicagrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VICAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A63K3TN0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vicagrel's Mechanism of Action on the P2Y12 Receptor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vicagrel is an investigational, orally administered, small-molecule antiplatelet agent of the thienopyridine class.[1] It is a structural analog of clopidogrel, specifically developed as a novel P2Y12 receptor antagonist to address the clinical limitations of its predecessor, most notably the issue of "clopidogrel resistance" stemming from genetic variations in metabolic enzymes.[1][2] As a prodrug, this compound requires metabolic bioactivation to exert its therapeutic effect.[3] Its mechanism centers on the irreversible inhibition of the P2Y12 receptor, a critical component in the pathway of platelet activation and aggregation.[3][4] Clinical studies have demonstrated that this compound provides potent, dose-dependent antiplatelet activity with a favorable safety profile, positioning it as a promising alternative in antiplatelet therapy for conditions like acute coronary syndrome (ACS).[1][2][5]

Bioactivation Pathway of this compound

Unlike clopidogrel, which relies heavily on the genetically polymorphic cytochrome P450 2C19 (CYP2C19) enzyme for its initial activation step, this compound was designed to bypass this rate-limiting pathway.[1][6] This distinction is the core of its innovative design, leading to a more predictable and efficient metabolic activation profile. The bioactivation of this compound is a two-step process.

Step 1: Intestinal Hydrolysis Upon oral administration, this compound undergoes rapid and complete first-pass metabolism in the intestine.[7] This initial hydrolytic step is catalyzed by non-CYP enzymes, primarily carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC).[7][8] These enzymes efficiently convert this compound into the intermediate metabolite, 2-oxo-clopidogrel, which is the same intermediate formed from clopidogrel.[5][7] The calculated contribution of CES2 and AADAC to this hydrolysis in the human intestine is approximately 44.2% and 53.1%, respectively.[7] By circumventing the CYP2C19-dependent step, this compound's activation is not significantly affected by the genetic polymorphisms that cause clopidogrel resistance.[2][6][9]

Step 2: Hepatic Oxidation Following its formation, 2-oxo-clopidogrel is further metabolized in the liver by several CYP enzymes—including CYP2B6, CYP2C19, CYP2C9, and CYP3A4—into the active thiol metabolite, designated M15-2 or H4.[8][9] This active metabolite is the pharmacologically active agent responsible for platelet inhibition and is identical to the active metabolite of clopidogrel.[5][8]

Molecular Mechanism of Action at the P2Y12 Receptor

The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets, specifically coupled to the Gi alpha subunit.[10] It plays a pivotal role in blood coagulation. The binding of its natural ligand, adenosine diphosphate (ADP), initiates a signaling cascade that is essential for platelet activation and aggregation.

Standard P2Y12 Signaling:

-

ADP Binding: ADP, released from dense granules of activated platelets or damaged red blood cells, binds to the P2Y12 receptor.

-

Gi-Protein Activation: This binding activates the associated inhibitory G-protein (Gi).

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).

-

Platelet Activation: The reduction in cAMP levels leads to the de-phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the conformational change and activation of the glycoprotein IIb/IIIa receptor. This activated receptor binds fibrinogen, leading to platelet aggregation and thrombus formation.

Inhibition by this compound's Active Metabolite: The active thiol metabolite of this compound (M15-2/H4) selectively and irreversibly binds to the P2Y12 receptor.[3][4] This covalent binding, likely through a disulfide bridge to a cysteine residue on the receptor, permanently blocks ADP from binding. By preventing ADP binding, the metabolite effectively shuts down the entire downstream signaling cascade, thus preventing platelet activation and aggregation for the lifespan of the platelet.[3][5]

Pharmacodynamic Profile

The antiplatelet effect of this compound has been quantified in clinical trials primarily by measuring the Inhibition of Platelet Aggregation (IPA) and P2Y12 Reaction Units (PRU).

Table 1: Inhibition of Platelet Aggregation (IPA) with this compound vs. Clopidogrel

| Study Population | Treatment Group | Dosing Regimen (LD/MD) | Duration | Mean %IPA | Citation |

|---|---|---|---|---|---|

| Healthy Volunteers | This compound | 5 mg (MD) | 10 days | 32.4% (at 4h, Day 10) | [5] |

| This compound | 10 mg (MD) | 10 days | 60.7% (at 4h, Day 10) | [5] | |

| This compound | 15 mg (MD) | 10 days | 79.1% (at 4h, Day 10) | [5] | |

| Clopidogrel | 75 mg (MD) | 10 days | 46.6% (at 4h, Day 10) | [5] | |

| Healthy Volunteers | This compound | 30 mg / 7.5 mg | 8 days | 65.8% (at 4h, Day 8) | [5] |

| Healthy Volunteers | This compound | 40 mg (single dose) | 24 hours | 84.8% (at 4h) | [9] |

| This compound | 75 mg (single dose) | 24 hours | 86.7% (at 4h) | [9] | |

| CAD Patients (PCI) | This compound | 20 mg / 5 mg | 28 days | 30.19% | [11] |

| This compound | 24 mg / 6 mg | 28 days | 35.02% | [11] | |

| This compound | 30 mg / 7.5 mg | 28 days | 45.61% | [11] |

| | Clopidogrel | 300 mg / 75 mg | 28 days | 32.55% |[11] |

Note: LD = Loading Dose, MD = Maintenance Dose. IPA values are measured at different time points as specified in the source studies.

In studies with healthy volunteers, this compound demonstrated a dose-dependent increase in IPA.[5][9] A 10 mg maintenance dose of this compound produced a greater antiplatelet effect than a standard 75 mg dose of clopidogrel.[5] In patients with coronary artery disease (CAD) undergoing percutaneous coronary intervention (PCI), a 30/7.5 mg regimen of this compound resulted in a higher mean IPA than a standard 300/75 mg clopidogrel regimen.[11]

Pharmacokinetic Profile

The pharmacokinetic advantages of this compound are evident in the rapid formation and higher exposure of its active metabolite compared to clopidogrel.

Table 2: Pharmacokinetic Parameters of the Active Metabolite (M15-2/H4)

| Drug Administered | Dose | Population | Tmax (h) | Key AUC Finding | Citation |

|---|---|---|---|---|---|

| This compound | 5-15 mg | Healthy Volunteers | 0.33 - 0.50 | Exposure increased proportionally with dose. | [5] |

| Clopidogrel | 75 mg | Healthy Volunteers | ~0.75 | - | [5] |

| This compound | 5 mg | Healthy Volunteers | - | AUC similar to 75 mg Clopidogrel. | [5][12] |

| This compound | 20 mg | Healthy Volunteers | 0.50 | AUC was 29% higher than 300 mg Clopidogrel. | [12] |

| Clopidogrel | 300 mg | Healthy Volunteers | 0.75 | - |[12] |

Note: Tmax = Time to maximum plasma concentration, AUC = Area under the concentration-time curve.

The active metabolite of this compound reaches its peak plasma concentration significantly faster than that of clopidogrel (0.33–0.50 h vs. ~0.75 h), which is a considerable advantage in clinical settings requiring rapid onset of antiplatelet action.[5] Furthermore, this compound leads to an approximately 10-fold higher exposure (AUC) of the active metabolite compared to clopidogrel, with a 5 mg dose of this compound producing an exposure similar to a 75 mg dose of clopidogrel.[5][12]

Key Experimental Methodologies

The evaluation of this compound's pharmacodynamic and pharmacokinetic properties relies on standardized laboratory and clinical trial protocols.

Pharmacodynamic Assessment: VerifyNow P2Y12 Assay This is a point-of-care, whole-blood assay used to measure platelet P2Y12 receptor blockade.

-

Principle: The assay contains ADP as a platelet agonist and prostaglandin E1 (PGE1) to reduce non-specific platelet activation. Fibrinogen-coated beads aggregate in response to platelet activation. An optical detector measures the rate and extent of this aggregation.

-

Output: Results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor inhibition.

-

Calculation: Percent Inhibition of Platelet Aggregation (%IPA) can be calculated using the formula: ((Baseline PRU - Post-treatment PRU) / Baseline PRU) * 100.[13]

Pharmacokinetic Assessment: LC-MS/MS Analysis This method is used for the simultaneous quantification of this compound's metabolites in plasma.

-

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique.

-

Procedure: Plasma samples are processed, and the analytes are separated using high-performance liquid chromatography (HPLC). The separated components are then ionized and detected by a mass spectrometer, which identifies and quantifies the metabolites based on their mass-to-charge ratio. This method allows for the precise measurement of the concentrations of the active metabolite (M15-2) and inactive metabolites over time.[10]

Conclusion

This compound's mechanism of action represents a significant refinement in thienopyridine-based antiplatelet therapy. Its core innovation lies in a metabolic activation pathway that utilizes intestinal esterases, thereby bypassing the inefficient and genetically variable CYP2C19 enzyme responsible for the activation of clopidogrel.[1][7] This results in a more predictable, rapid, and potent inhibition of the P2Y12 receptor. The active metabolite, identical to that of clopidogrel, irreversibly blocks ADP-mediated signaling, preventing platelet aggregation.[3][5] The pharmacodynamic and pharmacokinetic data consistently show a faster onset of action, greater platelet inhibition at lower equivalent doses, and a reduced impact of pharmacogenetic variability when compared to clopidogrel.[5][6] These characteristics position this compound as a highly promising agent for the management of atherothrombotic diseases.[5]

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. Jiangsu Vcare Completes Enrollment in Phase III Clinical Trial of Antiplatelet Drug this compound in China-VCARE PHARMATECH_Generic drugs with_Intermediate_Impurity [en.vcarepharmatech.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Prodrug Activation Pathway of Vicagrel

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vicagrel is a novel thienopyridine antiplatelet agent designed to overcome the limitations of clopidogrel, particularly the issue of "clopidogrel resistance" stemming from genetic polymorphisms in cytochrome P450 (CYP) enzymes. As a prodrug, this compound requires a two-step metabolic activation to exert its therapeutic effect. This technical guide provides a comprehensive overview of the activation pathway, detailing the enzymatic processes, key metabolites, and relevant pharmacokinetic data. It also includes detailed experimental protocols for studying this compound's metabolism and visualizations of the metabolic pathway and experimental workflows.

The Two-Step Activation Pathway of this compound

This compound undergoes a sequential two-step bioactivation process to form its pharmacologically active thiol metabolite, H4 (also known as M15-2). This process is initiated in the intestine and completed in the liver.

Step 1: Intestinal Hydrolysis to 2-oxo-clopidogrel

The first and pivotal step in this compound's activation is its rapid and extensive hydrolysis to the inactive intermediate, 2-oxo-clopidogrel. This reaction occurs predominantly during first-pass metabolism in the intestine.[1][2] Unlike clopidogrel, which relies on CYP enzymes for this initial conversion, this compound's hydrolysis is catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC).[2][3] This bypass of the polymorphic CYP2C19 enzyme at the initial activation step is a key design feature of this compound, leading to more consistent formation of the intermediate metabolite.[3]

Studies in human intestinal microsomes have shown that AADAC is the major contributor to this compound hydrolysis, accounting for approximately 53.1% of the conversion, while CES2 contributes about 44.2%.[4]

Step 2: Hepatic Oxidation to the Active Thiol Metabolite (H4)

The second step in the activation pathway is the oxidation of 2-oxo-clopidogrel to the active thiol metabolite, H4. This conversion is identical to the second activation step of clopidogrel and is catalyzed by several CYP450 enzymes, primarily in the liver. The main CYP isoforms involved in this oxidative process are CYP2B6, CYP2C19, CYP2C9, and CYP3A4.[5] The active metabolite H4 then irreversibly binds to the P2Y12 receptor on platelets, inhibiting platelet aggregation.

Quantitative Data

In Vitro Enzyme Kinetics of this compound Hydrolysis

The following table summarizes the Michaelis-Menten kinetic parameters for the hydrolysis of this compound to 2-oxo-clopidogrel in human intestinal microsomes (HIM) and by recombinant human CES2 and AADAC.

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) |

| Human Intestinal Microsomes (HIM) | 6.54 ± 0.45 | 347.2 ± 6.4 | 53.1 ± 1.0 |

| Recombinant hCES2 | 7.19 ± 0.16 | - | 46.1 ± 3.1 |

| Recombinant hAADAC | 9.79 ± 1.35 | - | 39.0 ± 3.1 |

Data sourced from Jiang et al., 2017.

Pharmacokinetic Parameters of this compound Metabolites in Humans

The following table presents the pharmacokinetic parameters of this compound's major metabolites after a single oral dose of 20 mg of [14C]this compound in healthy male subjects. The parent drug, this compound, is not detected in plasma, indicating complete and rapid first-pass metabolism.

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) |

| M9-2 (methylated active metabolite) | 60.1 | 0.83 | 2890 |

| M3 (inactive carboxylic acid metabolite) | 405 | 0.42 | 461 |

| M15-1 (inactive thiol isomer) | 76.4 | 0.42 | 59.0 |

| M15-2 (H4 - active thiol metabolite) | - | 0.33 | 41.8 |

Data sourced from Zheng et al., 2020.

Signaling Pathways and Experimental Workflows

This compound Prodrug Activation Pathway

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro hydrolysis of this compound.

Experimental Protocols

The following are representative protocols for key experiments in the study of this compound's metabolism. These are provided as a guide and may require optimization based on specific laboratory conditions and equipment.

In Vitro Hydrolysis of this compound in Human Intestinal Microsomes

Objective: To determine the kinetic parameters of this compound hydrolysis to 2-oxo-clopidogrel.

Materials:

-

This compound

-

Pooled human intestinal microsomes (HIM)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Internal standard (e.g., deuterated 2-oxo-clopidogrel)

-

96-well plates

-

Incubator/shaker

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of working solutions of varying concentrations.

-

In a 96-well plate, add the HIM suspension to the potassium phosphate buffer. The final protein concentration should be optimized (e.g., 0.1-0.5 mg/mL).

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the reaction by adding the this compound working solutions to the wells.

-

Incubate the plate at 37°C with constant shaking for a predetermined time (e.g., 10-30 minutes, within the linear range of the reaction).

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Centrifuge the plate at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis of this compound Metabolites

Objective: To quantify the concentration of 2-oxo-clopidogrel and other metabolites.

Apparatus:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

-

Example for 2-oxo-clopidogrel: m/z 322.1 -> 198.0

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the concentration of the metabolites in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

CYP450 Reaction Phenotyping for 2-oxo-clopidogrel Oxidation

Objective: To identify the specific CYP450 isoforms responsible for the conversion of 2-oxo-clopidogrel to the active metabolite H4.

Materials:

-

2-oxo-clopidogrel

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 3A4)

-

NADPH regenerating system

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Selective CYP450 chemical inhibitors (for validation in human liver microsomes)

-

Human liver microsomes (HLM)

Procedure (using recombinant enzymes):

-

Prepare incubation mixtures containing the phosphate buffer, a specific recombinant CYP enzyme, and the NADPH regenerating system.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 2-oxo-clopidogrel.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction with cold acetonitrile.

-

Analyze the formation of the active metabolite H4 using a validated UHPLC-MS/MS method (note: derivatization of the thiol metabolite is often required for stability and detection).

-

Compare the rate of H4 formation across the different CYP isoforms to determine their relative contributions.

Procedure (using HLM and inhibitors):

-

Prepare incubation mixtures containing HLM, phosphate buffer, and a selective inhibitor for a specific CYP isoform.

-

Pre-incubate to allow the inhibitor to interact with the enzyme.

-

Add the NADPH regenerating system and pre-incubate further.

-

Initiate the reaction by adding 2-oxo-clopidogrel.

-

Follow steps 4-6 from the recombinant enzyme protocol.

-

Compare the rate of H4 formation in the presence and absence of each inhibitor to determine the role of each CYP isoform.

Conclusion

The activation of this compound is a well-defined two-step process that strategically circumvents the initial CYP-dependent metabolism that limits the efficacy of clopidogrel in a significant portion of the population. The initial hydrolysis by intestinal CES2 and AADAC, followed by the hepatic CYP-mediated oxidation of the resulting 2-oxo-clopidogrel, leads to a more predictable and efficient formation of the active antiplatelet metabolite. This in-depth understanding of this compound's activation pathway is crucial for ongoing research, clinical development, and the optimization of antiplatelet therapies. The provided experimental protocols offer a foundation for further investigation into the metabolism and potential drug-drug interactions of this promising new therapeutic agent.

References

Vicagrel: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicagrel is a novel, third-generation thienopyridine antiplatelet agent designed to overcome some of the limitations of earlier drugs in its class, such as clopidrel. As a potent and irreversible antagonist of the P2Y12 receptor, this compound plays a crucial role in inhibiting platelet activation and aggregation, making it a significant area of interest in the management of thrombotic diseases. This technical guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and pharmacokinetic properties, and its mechanism of action, with a focus on the underlying experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, chemically known as methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate, is an acetate derivative of clopidogrel. Its chemical structure is characterized by a thienopyridine core, which is essential for its antiplatelet activity.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate | |

| CAS Number | 1314081-53-2 | |

| Molecular Formula | C18H18ClNO4S | |

| Molecular Weight | 379.86 g/mol | |

| pKa (Strongest Basic) | 4.23 (Predicted) | DrugBank |

| Water Solubility | 0.00386 mg/mL (Predicted) | DrugBank |

| logP | 3.81 (Predicted) | DrugBank |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

Pharmacokinetic Properties

This compound is a prodrug that requires metabolic activation to exert its therapeutic effect. A key feature of this compound is its bioactivation pathway, which bypasses the highly variable cytochrome P450 2C19 (CYP2C19) enzyme, a major factor in clopidogrel resistance.

Bioactivation Pathway

The bioactivation of this compound is a two-step process. The first step involves hydrolysis by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine to form an inactive intermediate, 2-oxo-clopidogrel. This intermediate is then oxidized by various CYP450 enzymes (CYP2B6, CYP2C9, CYP2C19, and CYP3A4) in the liver to form the active thiol metabolite, M15-2 (also referred to as H4).

The Crucial Role of Carboxylesterase-2 in the Bioactivation of Vicagrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel, a novel thienopyridine antiplatelet agent, is a prodrug that requires metabolic activation to exert its therapeutic effect. A critical initial step in this bioactivation cascade is the hydrolysis of this compound to its intermediate metabolite, 2-oxo-clopidogrel. This reaction is predominantly catalyzed by carboxylesterase-2 (CES2) in the human intestine. This technical guide provides an in-depth exploration of the role of CES2 in this compound metabolism, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic and experimental pathways. Understanding the nuances of this metabolic process is paramount for the optimization of this compound's clinical efficacy and safety profile.

Introduction to this compound and its Metabolic Activation

This compound, a structural analogue of clopidogrel, is being developed as a more potent and reliable P2Y12 receptor inhibitor.[1][2] Unlike clopidogrel, which relies on cytochrome P450 (CYP) enzymes for its initial activation step, this compound was designed to be primarily hydrolyzed by esterases.[2] This design circumvents the issue of "clopidogrel resistance" often observed in individuals with genetic polymorphisms in CYP2C19.[1] The metabolic activation of this compound is a two-step process:

-

Hydrolysis: this compound is first hydrolyzed to an inactive intermediate metabolite, 2-oxo-clopidogrel. This step is crucial and occurs predominantly in the intestine.[3][4]

-

Oxidation: Subsequently, 2-oxo-clopidogrel is converted to the active thiol metabolite (H4) by various CYP enzymes in the liver, including CYP2B6, CYP2C19, CYP2C9, and CYP3A4.[5][6]

This guide focuses on the first and rate-limiting step: the hydrolysis of this compound, with a primary emphasis on the role of CES2.

The Central Role of Carboxylesterase-2 (CES2)

Carboxylesterase-2 (CES2) is a key enzyme in the metabolism of many ester-containing drugs.[7] It is highly expressed in the human small intestine, making it ideally located to catalyze the first-pass metabolism of orally administered drugs like this compound.[3][8] Studies have demonstrated that CES2 is a major contributor to the hydrolysis of this compound to 2-oxo-clopidogrel.[3][4]

Alongside CES2, another enzyme, arylacetamide deacetylase (AADAC), has been identified as a significant contributor to this compound hydrolysis in the human intestine.[3][4] The relative contributions of CES2 and AADAC are crucial for understanding the overall bioactivation efficiency of this compound.

Quantitative Analysis of this compound Metabolism by CES2

The efficiency of this compound hydrolysis by CES2 and AADAC has been characterized through in vitro kinetic studies. The following tables summarize the key quantitative data available.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis [4]

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) |

| Recombinant Human CES2 | 7.19 ± 0.16 | Data not available | 46.1 ± 3.1 |

| Recombinant Human AADAC | 9.79 ± 1.35 | Data not available | 39.0 ± 3.1 |

Note: Vmax values were not explicitly provided in the cited source, but intrinsic clearance (CLint) was calculated as Vmax/Km.

Table 2: Relative Contribution of CES2 and AADAC to this compound Hydrolysis in Human Intestinal Microsomes (HIM) [4]

| Enzyme | Contribution (%) |

| CES2 | 44.2 |

| AADAC | 53.1 |

Table 3: Inhibition of this compound Hydrolysis

| Inhibitor | Target Enzyme(s) | Effect on this compound Metabolism | Reference |

| Simvastatin | CES1 and CES2 | Weak impact on pharmacokinetics and pharmacodynamics of this compound in vivo.[9][10] Moderately inhibited the formation of the active metabolite H4 in vitro (30% reduction at 10 μM).[4] | [4][9][10] |

| Omeprazole | CYP2C19 | Weak impact on the pharmacokinetics and pharmacodynamics of this compound.[9][10] | [9][10] |

| Vinblastine | AADAC (selective) | Effectively inhibited this compound hydrolysis in vitro.[3][4] | [3][4] |

| Eserine | AADAC (selective) | Effectively inhibited this compound hydrolysis in vitro.[3][4] | [3][4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the role of CES2 in this compound metabolism.

In Vitro Hydrolysis Assay Using Human Intestinal Microsomes (HIM) and Recombinant Enzymes

This assay is fundamental to determining the kinetic parameters of this compound hydrolysis.

Objective: To quantify the rate of 2-oxo-clopidogrel formation from this compound by HIM and recombinant human CES2 and AADAC.

Materials:

-

This compound

-

2-oxo-clopidogrel (as a standard)

-

Human Intestinal Microsomes (HIM)

-

Recombinant human CES2 and AADAC

-

Tris buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing HIM or recombinant enzyme in Tris buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C.

-

Reaction Initiation: The reaction is initiated by adding this compound at various concentrations.

-

Incubation: The reaction is allowed to proceed for a specified time at 37°C.

-

Reaction Termination: The reaction is stopped by adding cold acetonitrile.

-

Sample Preparation: The terminated reaction mixture is centrifuged to pellet the protein.

-

LC-MS/MS Analysis: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of 2-oxo-clopidogrel.

-

Data Analysis: The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.[4]

Chemical Inhibition Studies

These studies are performed to confirm the involvement of specific enzymes in this compound hydrolysis.

Objective: To assess the inhibitory effect of selective inhibitors on the rate of this compound hydrolysis.

Procedure:

-

The in vitro hydrolysis assay described in section 4.1 is performed.

-

Prior to the addition of this compound, a known selective inhibitor (e.g., vinblastine for AADAC) is pre-incubated with the enzyme preparation (HIM or recombinant enzyme).

-

The rate of 2-oxo-clopidogrel formation in the presence of the inhibitor is compared to the rate in the absence of the inhibitor.

-

A significant reduction in the metabolic rate in the presence of a selective inhibitor confirms the involvement of that specific enzyme.[4]

Visualizing the Metabolic and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in this compound metabolism and its investigation.

Caption: Metabolic pathway of this compound bioactivation.

Caption: Experimental workflow for studying this compound metabolism.

Conclusion and Future Directions

Carboxylesterase-2, in conjunction with arylacetamide deacetylase, plays a pivotal role in the intestinal first-pass metabolism and bioactivation of this compound. The hydrolysis of this compound to 2-oxo-clopidogrel by these enzymes is a critical determinant of the subsequent formation of the active thiol metabolite and, consequently, the antiplatelet efficacy of the drug. The design of this compound to be a substrate for these esterases successfully circumvents the limitations associated with CYP2C19 polymorphisms that affect clopidogrel.

Future research should focus on a more detailed characterization of the interplay between CES2 and AADAC in diverse populations, including the impact of genetic variations in these esterases on this compound's pharmacokinetics and pharmacodynamics. Further investigation into potential drug-drug interactions involving inhibitors or inducers of CES2 and AADAC will also be crucial for ensuring the safe and effective clinical use of this compound. A deeper understanding of these metabolic pathways will ultimately contribute to the development of more personalized antiplatelet therapies.

References

- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting the Effects of CYP2C19 and Carboxylesterases on this compound, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

Arylacetamide Deacetylase (AADAC) and Vicagrel Bioactivation: A Technical Guide

Introduction

Vicagrel is a novel thienopyridine antiplatelet agent developed to overcome the limitations of clopidogrel, particularly the variability in patient response due to genetic polymorphisms in cytochrome P450 (CYP) enzymes.[1][2][3] As a prodrug, this compound requires metabolic activation to exert its therapeutic effect of inhibiting the P2Y12 receptor on platelets.[1][4][5] A critical enzyme in the initial bioactivation step of this compound is Arylacetamide deacetylase (AADAC), a serine hydrolase primarily expressed in the human intestine and liver.[2][5][6] This technical guide provides an in-depth overview of the role of AADAC in this compound bioactivation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Metabolic Pathway of this compound: The Central Role of AADAC

The bioactivation of this compound is a two-step process. The first and rate-limiting step is the hydrolysis of this compound to its intermediate metabolite, 2-oxo-clopidogrel.[1][4][6] This initial conversion is primarily mediated by two enzymes in the human intestine: Arylacetamide deacetylase (AADAC) and Carboxylesterase-2 (CES2).[1][6][7] This metabolic pathway is a significant departure from that of clopidogrel, which relies on CYP enzymes, particularly CYP2C19, for its initial oxidation to 2-oxo-clopidogrel.[1] Consequently, this compound's activation is less susceptible to the genetic polymorphisms of CYP2C19 that cause "clopidogrel resistance".[1][3]

Following its formation, 2-oxo-clopidogrel is further metabolized in a second step by various CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) in the intestine and liver to generate the active thiol metabolite, H4, which irreversibly inhibits the P2Y12 receptor.[5][6]

Quantitative Analysis of AADAC's Contribution

In vitro studies using human intestine microsomes (HIM) and recombinant enzymes have quantified the significant contribution of AADAC to the first metabolic step of this compound.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) |

| Human Intestine Microsomes (HIM) | 6.54 ± 0.45 | 347.2 ± 6.4 | 53.1 ± 1.0 |

| Recombinant Human AADAC | 9.79 ± 1.35 | - | 39.0 ± 3.1 |

| Recombinant Human CES2 | 7.19 ± 0.16 | - | 46.1 ± 3.1 |

| Data sourced from Jiang et al., 2017.[6] |

Table 2: Calculated Contribution of AADAC and CES2 to this compound Hydrolysis in Human Intestine

| Enzyme | Contribution (%) |

| AADAC | 53.1 |

| CES2 | 44.2 |

| Calculated using the Relative Activity Factor (RAF) method. Data sourced from Jiang et al., 2017.[6][7][8] |

Table 3: Inhibition of this compound Hydrolysis in Human Intestine Microsomes

| Inhibitor (Concentration) | Specificity | % Inhibition of 2-oxo-clopidogrel formation |

| Vinblastine (10 μM) | AADAC-selective | ~75% |

| Eserine (10 μM) | AADAC-selective | ~60% |

| Data interpreted from graphical representations in Jiang et al., 2017.[6] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the role of AADAC in this compound bioactivation.

In Vitro Hydrolytic Kinetics Assay

Objective: To determine the Michaelis-Menten kinetic parameters (Km, Vmax) and intrinsic clearance (CLint) of this compound hydrolysis.

Materials:

-

This compound

-

2-oxo-clopidogrel standard

-

Human Intestine Microsomes (HIM)

-

Recombinant human AADAC and CES2

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (for LC-MS/MS)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture contains HIM (e.g., 0.01 mg/mL) or recombinant enzyme, and varying concentrations of this compound (e.g., 1-100 μM) in potassium phosphate buffer.

-

Pre-incubation: The mixture (excluding the substrate, this compound) is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Reaction Initiation: The reaction is initiated by adding this compound to the mixture.

-

Incubation: The reaction is allowed to proceed at 37°C for a predetermined time (e.g., 1-10 minutes), ensuring the reaction rate is linear with respect to time and protein concentration.

-

Reaction Termination: The reaction is terminated by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.

-

Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

Quantification: The concentration of the formed metabolite, 2-oxo-clopidogrel, is quantified using a validated LC-MS/MS method.

-

Data Analysis: The reaction velocities (v) at different substrate concentrations ([S]) are fitted to the Michaelis-Menten equation (v = Vmax * [S] / (Km + [S])) using non-linear regression software to determine Vmax and Km. Intrinsic clearance (CLint) is calculated as Vmax/Km.

Chemical Inhibition Studies

Objective: To confirm the involvement of AADAC in this compound hydrolysis using selective inhibitors.

Procedure: This protocol is similar to the In Vitro Hydrolytic Kinetics Assay, with the addition of an inhibitor.

-

The enzyme source (HIM or recombinant AADAC) is pre-incubated with a selective inhibitor (e.g., vinblastine, eserine) for a specified time before the addition of the substrate, this compound.

-

The concentration of this compound is typically set near its Km value.

-

The formation of 2-oxo-clopidogrel is measured and compared to a control incubation without the inhibitor.

-

The percentage of inhibition is calculated.

Relative Activity Factor (RAF) Method

Objective: To estimate the relative contribution of AADAC and CES2 to this compound hydrolysis in a complex system like HIM.

Procedure:

-

The hydrolysis rates of AADAC-specific (e.g., phenacetin) and CES2-specific (e.g., procaine) probe substrates are determined in both HIM and the corresponding recombinant enzymes.[6]

-

The RAF for each enzyme in HIM is calculated as the ratio of the probe substrate's hydrolysis rate in HIM to its rate in the recombinant enzyme system.

-

The intrinsic clearance of this compound hydrolysis by each recombinant enzyme is divided by its respective RAF to obtain the scaled intrinsic clearance.

-

The contribution of each enzyme is then calculated as the percentage of its scaled intrinsic clearance relative to the sum of the scaled intrinsic clearances of all contributing enzymes.

Clinical Relevance and Implications

The prominent role of AADAC in this compound bioactivation has significant clinical implications:

-

Overcoming Clopidogrel Resistance: By utilizing AADAC and CES2 for the initial activation step, this compound bypasses the CYP2C19-dependent pathway that is a major source of variability in clopidogrel response.[1] This leads to a more predictable and consistent antiplatelet effect, especially in individuals who are poor metabolizers of CYP2C19.[3][9]

-

Efficient Active Metabolite Formation: The hydrolysis by intestinal AADAC and CES2 is rapid and complete during the first-pass metabolism, leading to efficient generation of 2-oxo-clopidogrel and subsequently the active metabolite H4.[6][8]

-

Potential for Drug-Drug Interactions: Co-administration of drugs that are inhibitors of AADAC could potentially affect the bioactivation of this compound. For example, simvastatin has been shown to inhibit the production of 2-oxo-clopidogrel from this compound in vitro, warranting further clinical investigation into this potential interaction.[6][7]

This compound has been evaluated in Phase II and is undergoing Phase III clinical trials, demonstrating its promise as a potent and reliable antiplatelet therapy.[4][10][11]

Conclusion

Arylacetamide deacetylase (AADAC) is a key enzyme responsible for the initial, rate-limiting step in the bioactivation of the novel antiplatelet drug, this compound. Quantitative studies have established that AADAC accounts for over half of the hydrolysis of this compound to its intermediate metabolite, 2-oxo-clopidogrel, in the human intestine. This AADAC-mediated pathway, in conjunction with CES2, provides an efficient and consistent activation mechanism that circumvents the genetic polymorphisms associated with CYP2C19, a major limitation of clopidogrel therapy. Understanding the intricate role of AADAC is fundamental for the continued development and optimal clinical application of this compound as a next-generation antiplatelet agent.

References

- 1. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced responsiveness of platelets to this compound in IL‐10‐deficient mice through STAT3‐dependent up‐regulation of the hydrolase arylacetamide deacetylase in the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]

- 9. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

The Pharmacodynamics of Vicagrel: A Technical Guide to a Novel P2Y12 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel, orally administered thienopyridine antiplatelet agent designed to overcome key limitations of clopidogrel, primarily the issue of genetic resistance related to CYP2C19 polymorphism. As a prodrug, this compound undergoes a more efficient and reliable two-step metabolic activation to form the same active metabolite as clopidogrel. This active metabolite irreversibly antagonizes the P2Y12 purinergic receptor on platelets, a critical step in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. Clinical studies have demonstrated that this compound achieves potent, dose-dependent inhibition of platelet aggregation at significantly lower doses than clopidogrel, with a faster onset of action and a more predictable response across different patient populations. This technical guide provides an in-depth review of the pharmacodynamics of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for key assessment methodologies.

Introduction: The Evolution of P2Y12 Inhibition

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis. When activated by ADP, it initiates a signaling cascade that leads to platelet aggregation and the formation of a thrombus.[1] Irreversible P2Y12 inhibitors, such as clopidogrel, have been a cornerstone of dual antiplatelet therapy for the prevention of atherothrombotic events in patients with acute coronary syndrome (ACS) or those undergoing percutaneous coronary intervention (PCI).[2]

However, the efficacy of clopidogrel is hampered by its metabolic pathway. It requires a two-step oxidation by hepatic cytochrome P450 (CYP) enzymes, with CYP2C19 playing a major role.[2] Genetic polymorphisms in the CYP2C19 gene can lead to reduced formation of the active metabolite, resulting in "clopidogrel resistance" and a higher risk of adverse cardiovascular events in a significant portion of the population, particularly in individuals of Asian descent.[2]

This compound was developed to address this challenge. While it shares the same active metabolite as clopidogrel, its initial activation step is different and more efficient. This compound is hydrolyzed by intestinal carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), bypassing the critical and variable CYP2C19-dependent step.[1][3] This results in a more consistent and higher conversion to the active metabolite, promising a more reliable antiplatelet effect.[1][4]

Mechanism of Action

The antiplatelet effect of this compound is mediated by its active thiol metabolite, M15-2 (also referred to as H4).[3][5] The process involves two key stages: metabolic activation and receptor inhibition.

Metabolic Activation Pathway

Unlike clopidogrel, where approximately 85% of the dose is inactivated by esterases, this compound is designed for efficient conversion.[4][6]

-

Step 1 (Hydrolysis): Following oral administration, this compound undergoes rapid and extensive first-pass metabolism in the intestine. It is hydrolyzed by CES2 and AADAC into the intermediate metabolite, 2-oxo-clopidogrel.[1][3] This step circumvents the polymorphic CYP2C19 enzyme system that limits clopidogrel activation.

-

Step 2 (Oxidation): The intermediate, 2-oxo-clopidogrel, is then oxidized by various hepatic CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) to form the active metabolite, M15-2.[3] This active metabolite contains a reactive thiol group.

P2Y12 Receptor Inhibition

The active metabolite of this compound is a potent and selective antagonist of the P2Y12 receptor.

-

Irreversible Binding: The thiol group of the active metabolite forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[1] This binding is irreversible and lasts for the lifetime of the platelet (approximately 8-10 days).[5]

-

Signal Transduction Blockade: By binding to the P2Y12 receptor, the active metabolite prevents ADP from binding and initiating the downstream signaling cascade. This involves the inhibition of Gαi protein activation, which in turn prevents the inhibition of adenylyl cyclase.

-

Inhibition of Platelet Aggregation: The blockade of the P2Y12 pathway prevents the ADP-mediated conformational change and activation of the glycoprotein (GP) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.

Quantitative Pharmacodynamic Data

The pharmacodynamic properties of this compound and its active metabolite have been characterized through in vitro assays and extensive clinical trials.

In Vitro Potency of the Active Metabolite

While specific in vitro studies for this compound's active metabolite (M15-2) are not widely published, data for the identical active metabolite generated from clopidogrel are available. These values provide a benchmark for the potency of the molecule that this compound produces more efficiently.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ (Binding Inhibition) | 0.53 µM | Inhibition of ³³P-2MeS-ADP binding to washed human platelets. | [7] |

| IC₅₀ (Aggregation Inhibition) | 1.8 - 1.9 µM | Inhibition of ADP-induced aggregation in washed human platelets. | [7][8][9] |

Table 1: In Vitro Potency of the Shared Active Metabolite of this compound and Clopidogrel.

Clinical Pharmacodynamics: Platelet Aggregation Inhibition

Clinical trials in healthy volunteers and patients with coronary artery disease have consistently shown that this compound produces a more potent, rapid, and dose-dependent inhibition of platelet aggregation (IPA) compared to the standard 75 mg dose of clopidogrel.

| Drug & Dose (Maintenance) | Study Population | N | IPA (%) at 4h Post-Dose | PRU at 4h Post-Dose | Reference |

| This compound 5 mg | Healthy Volunteers | 9 | 32.4% | 180.4 | [5] |

| This compound 10 mg | Healthy Volunteers | 9 | 60.7% | 110.1 | [5] |

| This compound 15 mg | Healthy Volunteers | 9 | 79.1% | 52.8 | [5] |

| Clopidogrel 75 mg | Healthy Volunteers | 9 | 46.6% | 149.2 | [5] |

| This compound 20/5 mg (LD/MD) | CAD Patients (PCI) | ~70 | 30.2% (Day 28) | Not Reported | [10] |

| This compound 30/7.5 mg (LD/MD) | CAD Patients (PCI) | ~70 | 45.6% (Day 28) | Not Reported | [10] |

| Clopidogrel 300/75 mg (LD/MD) | CAD Patients (PCI) | ~70 | 32.6% (Day 28) | Not Reported | [10] |

Table 2: Comparative Inhibition of Platelet Aggregation (IPA) and P2Y12 Reaction Units (PRU). Data from multiple ascending dose studies. LD = Loading Dose, MD = Maintenance Dose.

These data highlight that a 5 mg to 10 mg maintenance dose of this compound provides an antiplatelet effect comparable to or greater than a 75 mg dose of clopidogrel.[5] Furthermore, studies show that this compound's effect is consistent across different CYP2C19 metabolizer statuses, unlike clopidogrel.[10]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The enhanced pharmacodynamic effect of this compound is directly linked to its superior pharmacokinetic profile. Preclinical studies indicated a five-fold higher conversion rate to the active metabolite compared to clopidogrel at equimolar doses.[2] Human studies confirmed this, showing a roughly 10-fold higher exposure (AUC) to the active metabolite.[5]

| Drug & Dose | Tₘₐₓ of Active Metabolite (hours) | Mean AUC₀₋ₜ of Active Metabolite (ng·h/mL) | Reference |

| This compound 5 mg | 0.50 | 11.7 | |

| Clopidogrel 75 mg | 0.75 | 11.8 | |

| This compound 20 mg (LD) | 0.50 | 53.7 | |

| Clopidogrel 300 mg (LD) | 0.75 | 41.5 |

Table 3: Pharmacokinetic Parameters of the Active Metabolite (H4/M15-2). LD = Loading Dose.

Notably, a 5 mg dose of this compound achieves a similar total exposure (AUC) of the active metabolite as a 75 mg dose of clopidogrel, but does so more rapidly (shorter Tₘₐₓ). This rapid attainment of therapeutic concentrations is a significant advantage in acute settings. There is a clear association between the AUC of the active metabolite and the reduction in P2Y12 Reaction Units (PRU).

Key Experimental Protocols

The assessment of this compound's pharmacodynamic effects relies on several standardized laboratory methods.

VerifyNow P2Y12 Assay

This is a point-of-care, whole-blood, turbidimetric-based optical detection assay designed to specifically measure P2Y12 receptor blockade.

-

Principle: The assay cartridge contains two channels. The primary channel contains fibrinogen-coated microbeads, 20 μM ADP as the agonist, and 22 nM prostaglandin E₁ (PGE₁). PGE₁ is included to inhibit the P2Y1 receptor pathway, making the assay specific to P2Y12-mediated aggregation. Activated platelets bind to the fibrinogen-coated beads, causing agglutination, which is measured as an increase in light transmittance. The result is reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

-

Methodology:

-

Sample Collection: Collect whole blood in a 3.2% sodium citrate (blue top) tube.

-

Assay Execution: The blood sample is transferred to the assay cartridge, which is then inserted into the VerifyNow instrument.

-

Incubation & Analysis: The instrument automatically mixes the blood with the reagents and measures the change in optical density as aggregation occurs.

-

Reporting: Results are provided as PRU. The system can also calculate Percent Inhibition by comparing the PRU value to a baseline value obtained from a second channel that uses a strong, non-P2Y12-dependent agonist (thrombin receptor-activating peptide).

-

Light Transmission Aggregometry (LTA)

LTA is considered the historical gold-standard for platelet function testing. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

-

Principle: PRP is a suspension of platelets in plasma, making it turbid. When an agonist (e.g., ADP) is added, platelets aggregate, forming larger clumps. This reduces the turbidity of the sample, allowing more light to pass through to a photocell. The change in light transmission is recorded over time.

-

Methodology:

-

Sample Collection: Collect whole blood into 3.2% sodium citrate tubes.

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200g) for 10-15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000g) for 10 minutes to pellet all cellular components. The supernatant is platelet-poor plasma (PPP).

-

Instrument Calibration: Place a cuvette with PRP into the aggregometer to set the 0% transmission baseline. Use a cuvette with PPP to set the 100% transmission baseline.

-

Assay Execution: Pipette a defined volume of PRP into a new cuvette with a magnetic stir bar. Place it in the instrument and allow it to warm to 37°C.

-

Agonist Addition: Add a specific concentration of ADP (typically 5 µM or 20 µM) to the PRP to initiate aggregation.

-

Data Recording: The aggregometer records the percentage of light transmission over a set period (e.g., 5-10 minutes). The maximum aggregation percentage is the primary endpoint.

-

VASP Phosphorylation Assay

This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway. It measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP) within platelets.

-

Principle: In resting platelets, VASP is largely unphosphorylated. The P2Y12 signaling pathway, when activated by ADP, inhibits adenylyl cyclase, leading to low cyclic AMP (cAMP) levels and keeping VASP in its unphosphorylated state. Conversely, agents like PGE₁ stimulate adenylyl cyclase, increase cAMP, and promote VASP phosphorylation (VASP-P). A P2Y12 inhibitor like this compound's active metabolite blocks ADP's inhibitory effect, allowing PGE₁-stimulated VASP phosphorylation to proceed unchecked. The amount of VASP-P is therefore directly proportional to the degree of P2Y12 receptor blockade.

-

Methodology:

-

Sample Treatment: Two aliquots of a whole blood sample are treated in parallel.

-

Tube 1: Incubated with PGE₁.

-

Tube 2: Incubated with PGE₁ + ADP.

-

-

Fixation & Permeabilization: Platelets are fixed with paraformaldehyde and then permeabilized to allow antibodies to enter the cell.

-

Immunolabeling: Platelets are labeled with a primary monoclonal antibody specific for phosphorylated VASP (VASP-P), followed by a fluorescently-labeled secondary antibody. A pan-platelet marker (e.g., CD61) is also used for gating.

-

Flow Cytometry: The samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the VASP-P signal is measured for the platelet population in both tubes.

-

Calculation: A Platelet Reactivity Index (PRI) is calculated using the MFI from both conditions: PRI (%) = [ (MFI_PGE₁) - (MFI_PGE₁+ADP) ] / (MFI_PGE₁) x 100% . A lower PRI indicates a higher level of P2Y12 inhibition.

-

Conclusion

This compound represents a significant advancement in thienopyridine-based antiplatelet therapy. Its pharmacodynamic profile is characterized by potent, rapid, and predictable inhibition of the P2Y12 receptor. By utilizing an activation pathway that bypasses the polymorphic CYP2C19 enzyme, this compound generates its active metabolite more efficiently and consistently than clopidogrel. This translates to superior inhibition of platelet aggregation at lower doses and mitigates the risk of treatment failure in patients with genetic variations affecting clopidogrel metabolism. The quantitative data from clinical trials and the understanding of its molecular mechanism position this compound as a promising alternative for the management of atherothrombotic diseases. Further large-scale clinical outcome trials will ultimately define its role in cardiovascular medicine.

References

- 1. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Arylacetamide Deacetylase Is Involved in this compound Bioactivation in Humans [frontiersin.org]

- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel irreversible P2Y12 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]

- 6. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 8. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

Vicagrel's Effect on ADP-Induced Platelet Aggregation: A Technical Guide

Introduction

Vicagrel is a novel, orally active, third-generation thienopyridine antiplatelet agent currently under development for the treatment and prevention of thrombotic events in patients with conditions such as acute coronary syndrome (ACS), ischemic stroke, and peripheral arterial disease.[1][2][3] As a prodrug and a structural analog of clopidogrel, this compound is designed to irreversibly inhibit the P2Y12 receptor, a key mediator of adenosine diphosphate (ADP)-induced platelet activation and aggregation.[1][4] Its primary innovation lies in a modified metabolic activation pathway that circumvents the genetic variability associated with the cytochrome P450 2C19 (CYP2C19) enzyme, a major limitation of clopidogrel that leads to "clopidogrel resistance" in a significant portion of the population.[2][3][5] This guide provides a detailed technical overview of this compound's mechanism of action, pharmacodynamic effects on ADP-induced platelet aggregation, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Metabolic Activation Pathway

Unlike clopidogrel, which relies heavily on the polymorphic CYP2C19 enzyme for its initial activation step, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC) in the intestine.[3][5] This initial conversion is more efficient and is not subject to the genetic variations of CYP2C19.[2][5] This step generates 2-oxo-clopidogrel, the same key intermediate metabolite as clopidogrel.[5][6] Subsequently, 2-oxo-clopidogrel is further metabolized by other CYP enzymes into its active thiol metabolite, which is responsible for its antiplatelet effect.[5] This unique activation pathway leads to a more rapid and predictable generation of the active metabolite.[1][5] Preclinical studies in rats and dogs have shown that this compound's conversion to its active metabolites occurs at approximately a five-fold higher rate than clopidogrel at equivalent molar doses.[5][7]

P2Y12 Receptor Inhibition

Platelet activation by ADP is a central process in thrombosis. ADP binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor, the target of this compound's active metabolite, is coupled to the inhibitory G-protein, Gαi.[8] Activation of the P2Y12 receptor by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] Reduced cAMP levels decrease the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein (GP) IIb/IIIa receptor, the final common pathway for platelet aggregation.[8]

This compound's active metabolite selectively and irreversibly binds to the P2Y12 receptor.[1][4] This covalent bond prevents ADP from binding, thereby blocking the entire downstream signaling cascade. The inhibition of adenylyl cyclase is prevented, cAMP levels are maintained, VASP remains phosphorylated, and the GP IIb/IIIa receptor is not activated, ultimately resulting in potent inhibition of platelet aggregation.[8][9]

Pharmacodynamic Data and Efficacy

Clinical studies have demonstrated this compound's potent, dose-dependent inhibition of ADP-induced platelet aggregation in both healthy volunteers and patients with coronary artery disease (CAD).

Single Ascending Dose Study in Healthy Chinese Volunteers

A randomized, double-blind, placebo-controlled study evaluated single oral ascending doses of this compound (5 mg to 75 mg) compared to 75 mg clopidogrel. The inhibition of platelet aggregation (%IPA) was measured, showing a rapid onset of action and greater potency for this compound at doses of 40 mg and above.[5][10]

| Dose Group | Mean %IPA at 4 hours post-dose |

| This compound 5 mg | 5.6% (no significant difference from placebo) |

| This compound 10 mg | 11.3% |

| This compound 20 mg | 41.9% |

| This compound 40 mg | 84.8% |

| This compound 60 mg | 78.5% |

| This compound 75 mg | 86.7% |

| Clopidogrel 75 mg | No measurable effect (no significant difference from placebo) |

| (Data sourced from a study in healthy Chinese subjects)[5] |

The inhibitory effect for doses of 40 to 75 mg was nearly complete by 4 hours and was sustained for up to 24 hours.[5][10] The study concluded that this compound demonstrates a faster onset and significantly greater potency than clopidogrel.[5][10]

Multiple Dose and Drug-Interaction Studies in Healthy Volunteers

Further studies evaluated multiple-day dosing. After 10 days of treatment, this compound showed a clear dose-dependent inhibition of platelet aggregation.[6] Notably, the antiplatelet effect of 75 mg clopidogrel was positioned between that of 5 mg and 10 mg this compound, highlighting this compound's higher potency.[6] Crucially, while the effect of clopidogrel was significantly lower in CYP2C19 intermediate metabolizers (IMs), this compound's effect was not statistically related to CYP2C19 polymorphisms.[6]

| Treatment Group (Day 10) | Mean %IPA at 4 hours post-dose |

| This compound 5 mg | 32.4% |

| This compound 10 mg | 60.7% |

| This compound 15 mg | 79.1% |

| Clopidogrel 75 mg | 46.6% |

| (Data sourced from a dose-escalating study in healthy volunteers)[6] |

A drug-drug interaction arm of the study found that co-administration of aspirin (100 mg/day) with a 30 mg loading dose and 7.5 mg maintenance dose of this compound did not alter the inhibition of platelet aggregation compared to this compound alone.[6]

Phase II Study in CAD Patients Undergoing PCI

A multicenter, randomized, double-blind phase II trial compared different dosing regimens of this compound with standard clopidogrel (300 mg loading dose/75 mg maintenance dose) in 279 CAD patients undergoing percutaneous coronary intervention (PCI).[11] The primary endpoint was %IPA at day 28. The results showed a comparable antiplatelet effect across the groups.[11]

| Treatment Group (Loading Dose/Maintenance Dose) | %IPA on Day 28 |

| This compound 20 mg / 5 mg | 30.19% |

| This compound 24 mg / 6 mg | 35.02% |

| This compound 30 mg / 7.5 mg | 45.61% |

| Clopidogrel 300 mg / 75 mg | 32.55% |

| (Data sourced from a phase II trial in CAD patients undergoing PCI)[11] |

The study found no significant differences in adverse events or bleeding across the four groups.[11] Importantly, the antiplatelet effects and pharmacokinetic profiles of this compound did not vary significantly among different CYP2C19 metabolizer statuses, confirming its advantage over clopidogrel in a patient population.[11]

Experimental Protocols

The pharmacodynamic effects of this compound on platelet function were primarily assessed using a standardized point-of-care assay in well-controlled clinical trial settings.

Study Design

Clinical evaluations of this compound have been conducted as single-center or multicenter, randomized, double-blind, placebo- and active-controlled studies.[10][11] Dose-escalation designs were used in early phase trials to determine safety, tolerability, and pharmacodynamic response.[6][10] Participants were typically healthy volunteers or patients with diagnosed CAD scheduled for PCI.[6][11]

Platelet Function Assessment

Assay: The VerifyNow P2Y12 assay (Accumetrics) was the standard method used to assess ADP-induced platelet aggregation.[6][10] This is a whole-blood, cartridge-based optical detection system designed to measure the response to P2Y12 inhibitors.

Methodology:

-

Blood Collection: Whole blood samples are collected from subjects at baseline (pre-dose) and at specified time points post-administration (e.g., 2, 4, 8, 12, 24 hours).[5]

-

Assay Principle: The VerifyNow P2Y12 cartridge contains ADP as the platelet agonist and fibrinogen-coated microparticles.

-

Measurement: When platelets are activated by ADP, they bind to the fibrinogen-coated microparticles, causing agglutination. The rate and extent of this agglutination are measured by an optical sensor in the instrument.

-

Reporting Parameters: The instrument reports platelet function in two key units:

-

P2Y12 Reaction Units (PRU): An absolute measure of P2Y12 receptor-mediated platelet activity. A lower PRU value indicates higher inhibition.

-

Percent Inhibition of Platelet Aggregation (%IPA): Calculated relative to the baseline (pre-drug) PRU value. This parameter quantifies the degree of platelet inhibition achieved by the drug.[10]

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Jiangsu Vcare Completes Enrollment in Phase III Clinical Trial of Antiplatelet Drug this compound in China-VCARE PHARMATECH_Generic drugs with_Intermediate_Impurity [en.vcarepharmatech.com]

- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of this compound, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]

- 9. reference.medscape.com [reference.medscape.com]

- 10. Platelet inhibitory activity, tolerability, and safety of this compound, a novel thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiplatelet effect, safety, and pharmacokinetics of this compound in patients with coronary artery disease undergoing percutaneous coronary intervention [pubmed.ncbi.nlm.nih.gov]

Vicagrel: A Technical Guide for Cardiovascular Disease Research and Development

An In-depth Analysis of a Novel P2Y12 Receptor Antagonist

This technical guide provides a comprehensive overview of Vicagrel, an investigational antiplatelet agent for the treatment and prevention of cardiovascular diseases. Designed for researchers, scientists, and drug development professionals, this document details this compound's mechanism of action, metabolic pathway, and summarizes key findings from preclinical and clinical studies.

Introduction

This compound is a novel, orally administered thienopyridine antiplatelet drug designed to overcome some of the limitations of clopidogrel, a widely used antiplatelet agent.[1][2] It is being developed for the treatment and prevention of thrombotic events in patients with cardiovascular and cerebrovascular diseases, such as acute coronary syndrome (ACS), peripheral arterial disease, and ischemic stroke.[1][3] As a prodrug, this compound requires metabolic activation to exert its therapeutic effect.[1]

Mechanism of Action

Similar to clopidogrel, this compound's therapeutic effect is achieved through the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[4][5] The binding of ADP to the P2Y12 receptor is a critical step in platelet activation and aggregation.[1] By blocking this receptor, this compound's active metabolite prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombus formation.[1]

Signaling Pathway

The inhibition of the P2Y12 receptor by this compound's active metabolite disrupts the downstream signaling cascade that leads to platelet activation. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and ultimately preventing the conformational change of the glycoprotein IIb/IIIa receptor, which is necessary for platelet aggregation.

Figure 1: this compound's Mechanism of Action on the P2Y12 Signaling Pathway.

Metabolic Activation

A key differentiating feature of this compound is its metabolic activation pathway. Unlike clopidogrel, which relies heavily on the genetically variable cytochrome P450 2C19 (CYP2C19) enzyme for its initial activation step, this compound is primarily hydrolyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine.[2][6] This bypass of the CYP2C19-dependent step is designed to provide a more predictable and consistent antiplatelet effect, particularly in individuals who are poor metabolizers of clopidogrel.[2][7]

Both this compound and clopidogrel are converted to the same intermediate metabolite, 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite that inhibits the P2Y12 receptor.[2]

Figure 2: Metabolic Activation Pathways of this compound and Clopidogrel.

Pharmacokinetics and Pharmacodynamics

Clinical studies in healthy Chinese volunteers have demonstrated that this compound is rapidly absorbed and metabolized.[8][9]

Pharmacokinetics

The active metabolite of this compound reaches its peak plasma concentration (Tmax) faster than that of clopidogrel.[9] The exposure to the active metabolite, as measured by the area under the curve (AUC), increases proportionally with the dose of this compound.[9][10] Notably, equimolar doses of this compound result in significantly higher exposure to the active metabolite compared to clopidogrel.[10][11]

Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (M15-2) vs. Clopidogrel's Active Metabolite in Healthy Chinese Volunteers (Single Dose) [8]

| Drug (Dose) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |

| This compound (5 mg) | 5.88 ± 2.05 | 0.50 | 11.7 ± 3.4 |

| Clopidogrel (75 mg) | 4.31 ± 2.21 | 0.75 | 11.8 ± 5.0 |

| This compound (20 mg) | 26.1 ± 7.9 | 0.50 | 47.9 ± 11.6 |

| Clopidogrel (300 mg) | 18.9 ± 9.0 | 1.00 | 41.7 ± 16.2 |

Pharmacodynamics

This compound demonstrates a dose-dependent inhibition of platelet aggregation (IPA).[9][12] Studies have shown that a 5 mg dose of this compound achieves a similar level of platelet inhibition to a 75 mg dose of clopidogrel.[10] Higher doses of this compound (10 mg and 15 mg) result in significantly greater platelet inhibition.[9]